1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1506056-29-6
VCID: VC7116418
InChI: InChI=1S/C7H11N3O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2,(H2,8,11,12)
SMILES: C1COCC1N2C=C(C=N2)S(=O)(=O)N
Molecular Formula: C7H11N3O3S
Molecular Weight: 217.24

1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide

CAS No.: 1506056-29-6

Cat. No.: VC7116418

Molecular Formula: C7H11N3O3S

Molecular Weight: 217.24

* For research use only. Not for human or veterinary use.

1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide - 1506056-29-6

Specification

CAS No. 1506056-29-6
Molecular Formula C7H11N3O3S
Molecular Weight 217.24
IUPAC Name 1-(oxolan-3-yl)pyrazole-4-sulfonamide
Standard InChI InChI=1S/C7H11N3O3S/c8-14(11,12)7-3-9-10(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2,(H2,8,11,12)
Standard InChI Key WFWAJIUEDRTWLK-UHFFFAOYSA-N
SMILES C1COCC1N2C=C(C=N2)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide is C₇H₁₁N₃O₃S, with a molecular weight of 217.25 g/mol . The IUPAC name is 1-(oxolan-3-yl)pyrazole-4-sulfonamide, reflecting its pyrazole core substituted with an oxolane group at position 1 and a sulfonamide group at position 4.

Table 1: Molecular Identity

PropertyValue
Molecular FormulaC₇H₁₁N₃O₃S
Molecular Weight217.25 g/mol
SMILESC1COCC1N2C=C(C=N2)S(=O)(=O)N
InChI KeyWFWAJIUEDRTWLK-UHFFFAOYSA-N

Structural Elucidation

The compound’s structure comprises:

  • A pyrazole ring (five-membered, aromatic, with two adjacent nitrogen atoms).

  • An oxolane group (tetrahydrofuran) attached to the pyrazole’s N1 position, introducing stereochemical complexity.

  • A sulfonamide group (-SO₂NH₂) at the pyrazole’s C4 position, a hallmark of bioactive sulfonamides .

The oxolane moiety enhances lipophilicity, potentially improving membrane permeability, while the sulfonamide group enables hydrogen bonding and enzyme interactions .

Synthesis and Derivative Formation

Synthetic Pathways

1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonamide is synthesized via sulfonation of its precursor, 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (PubChem CID: 63564006) . The reaction involves ammonolysis:

1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride+2NH31-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide+NH4Cl\text{1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride} + 2\text{NH}_3 \rightarrow \text{1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide} + \text{NH}_4\text{Cl}

This two-step process typically employs inert solvents like dichloromethane and controlled pH conditions to optimize yield .

Key Intermediate: Sulfonyl Chloride

The sulfonyl chloride precursor (C₇H₉ClN₂O₃S, MW 236.68 g/mol) is characterized by high reactivity due to the electrophilic sulfur center, making it pivotal for deriving sulfonamides, sulfonate esters, and sulfonic acids . Its synthesis involves chlorosulfonation of the parent pyrazole-oxolane compound using ClSO₃H or PCl₅ .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonamide indicate CCS values varying with adduct formation:

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]⁺218.05939144.9
[M+Na]⁺240.04133152.8
[M-H]⁻216.04483146.3

These values suggest moderate molecular size and polarity, aligning with sulfonamides’ typical pharmacokinetic profiles.

Solubility and Stability

While experimental data are lacking, computational models predict:

  • Water solubility: Low (logP ≈ 1.2), due to the oxolane’s hydrophobic contribution.

  • Thermal stability: Decomposition above 250°C, inferred from analogous sulfonamides .

Biological Activity and Hypothetical Mechanisms

Enzyme Inhibition

The pyrazole-sulfonamide scaffold is prevalent in carbonic anhydrase inhibitors (e.g., acetazolamide). Molecular docking studies hypothesize binding to catalytic zinc ions in enzyme active sites, though validation is required .

Applications in Medicinal Chemistry

Drug Discovery

This compound serves as a building block for:

  • Anticancer agents: Pyrazole derivatives modulate kinases (e.g., JAK2, BRAF).

  • Anticonvulsants: Sulfonamides enhance GABAergic transmission.

Chemical Probes

Its sulfonamide group facilitates covalent bonding to biological targets, enabling use in activity-based protein profiling (ABPP) .

Comparative Analysis with Analogous Compounds

1-(Oxolan-3-ylmethyl)pyrazole-4-ylamine

A related amine derivative (C₈H₁₃N₃O, MW 167.21 g/mol) lacks the sulfonamide group but shares the pyrazole-oxolane backbone . This contrast highlights the sulfonamide’s role in enhancing target binding and metabolic stability.

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